1'-Acetoxychavicol acetate

Catalog No.
S516870
CAS No.
52946-22-2
M.F
C13H14O4
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1'-Acetoxychavicol acetate

CAS Number

52946-22-2

Product Name

1'-Acetoxychavicol acetate

IUPAC Name

[4-(1-acetyloxyprop-2-enyl)phenyl] acetate

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C13H14O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h4-8,13H,1H2,2-3H3

InChI Key

JAMQIUWGGBSIKZ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

ACA; 1-Acetoxychavicol acetate;

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@H](C=C)OC(=O)C

Description

The exact mass of the compound 1'-Acetoxychavicol acetate is 234.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. It belongs to the ontological category of acetate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Therapy

Scientific Field: Medical Oncology and Nanomedicine Application Summary: ACA has been investigated for its potential in cancer therapy, particularly in prostate cancer treatment . Methods of Application:

Insecticide Screening

Scientific Field: Entomology and Toxicology Application Summary: ACA’s application extends to insecticide screening, where it has been used to evaluate the activity and explore toxic mechanisms of insecticide candidate compounds . Methods of Application:

Nanotechnology

Scientific Field: Nanotechnology and Drug Delivery Application Summary: ACA’s role in nanotechnology involves its incorporation into nanostructured lipid carriers for targeted drug delivery . Methods of Application:

Toxicology Research

Scientific Field: Toxicology Application Summary: ACA has been utilized in toxicology research to study its effects on cell lines as a botanical insecticide . Methods of Application:

Pharmacology

Scientific Field: Pharmacology Application Summary: ACA is recognized for its diverse pharmacological effects, including anticancer, antiobesity, antiallergy, antimicrobial, and antidiabetic activities . Methods of Application:

Biochemistry

Scientific Field: Biochemistry Application Summary: ACA has been studied for its biochemical properties, such as being a potent agonist of transient receptor potential ankyrin 1 (TRPA1), which is involved in preventing visceral fat accumulation . Methods of Application:

Dermatology

Microbiology

Scientific Field: Microbiology Application Summary: ACA has been shown to possess antimicrobial properties, particularly against bacteria involved in cell wall and membrane synthesis . Methods of Application:

Antibacterial Agent

Scientific Field: Microbiology Application Summary: ACA has been identified as a promising antibacterial compound, particularly effective against bacteria involved in cell wall and membrane synthesis . Methods of Application:

Insecticide Development

Scientific Field: Entomology Application Summary: ACA has been evaluated for its insecticidal properties, showing potential to control pest insects like Spodoptera frugiperda . Methods of Application:

Anti-Inflammatory Agent

Scientific Field: Immunology Application Summary: ACA has shown potential as an anti-inflammatory agent by downregulating pathways involved in inflammation . Methods of Application:

Tuberculosis Treatment

Scientific Field: Pharmacology and Microbiology Application Summary: ACA has been studied for its activity against drug-resistant clinical isolates of Mycobacterium tuberculosis . Methods of Application:

1'-Acetoxychavicol acetate is a naturally occurring compound primarily isolated from the rhizomes of plants in the Zingiberaceae family, particularly from Alpinia galanga and Alpinia conchigera. It is recognized for its significant structural characteristics, including a molecular formula of C₁₄H₁₈O₃ and a molecular weight of 234.25 g/mol. The compound is often referred to as galangal acetate and has garnered attention for its diverse biological activities, making it a subject of interest in pharmacological research.

Typical of phenolic compounds. These include:

  • Hydrolysis: In aqueous environments, it can hydrolyze to yield 1'-hydroxychavicol and acetic acid.
  • Oxidation: The compound may be oxidized to form quinones or other reactive species under specific conditions.
  • Esterification: It can react with alcohols to form esters, expanding its utility in synthetic organic chemistry.

The biological activities of 1'-acetoxychavicol acetate are extensive:

  • Anticancer Properties: Research has shown that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells, by arresting the cell cycle at the G0/G1 phase and inhibiting tumor-promoting pathways such as the NF-κB pathway .
  • Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties by suppressing pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases .
  • Antiasthmatic Effects: Studies indicate that it can reduce airway inflammation and cytokine production in models of asthma, suggesting its utility in respiratory conditions .

1'-Acetoxychavicol acetate can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from the rhizomes of Alpinia galanga using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes may involve the acetylation of chavicol or related phenolic compounds using acetic anhydride or acetyl chloride under acidic conditions to yield 1'-acetoxychavicol acetate.

The applications of 1'-acetoxychavicol acetate span across multiple fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being explored as a potential therapeutic agent for cancer treatment and inflammatory disorders .
  • Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at skin protection and rejuvenation.
  • Food Industry: As a flavoring agent derived from galangal, it is utilized in culinary applications.

Studies have highlighted various interactions involving 1'-acetoxychavicol acetate:

  • Synergistic Effects with Other Compounds: Research indicates that when combined with other natural compounds, such as curcumin or resveratrol, it may enhance anticancer efficacy through synergistic mechanisms .
  • Inhibition of Viral Replication: The compound has been shown to inhibit human immunodeficiency virus type 1 replication by blocking essential viral transport processes .

Several compounds share structural similarities with 1'-acetoxychavicol acetate. Here are some notable examples:

Compound NameSourceKey Biological Activity
ChavicolPiper betleAntimicrobial, anti-inflammatory
HydroxychavicolAlpinia galangaAntioxidant, anticancer
EugenolSyzygium aromaticumAnalgesic, anti-inflammatory
CurcuminCurcuma longaAnticancer, anti-inflammatory

Uniqueness of 1'-Acetoxychavicol Acetate

1'-Acetoxychavicol acetate stands out due to its specific combination of structural features and biological activities. Unlike many similar compounds, it demonstrates potent anticancer effects while also exhibiting significant anti-inflammatory properties. Its dual action makes it a promising candidate for further research in therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

234.08920892 g/mol

Monoisotopic Mass

234.08920892 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

734CNR85EV

Other CAS

151986-17-3

Wikipedia

1'-acetoxychavicol acetate

Dates

Modify: 2024-04-14
1: Sung B, Prasad S, Yadav VR, Aggarwal BB. Cancer cell signaling pathways targeted by spice-derived nutraceuticals. Nutr Cancer. 2012;64(2):173-97. doi: 10.1080/01635581.2012.630551. Epub 2011 Dec 9. Review. PubMed PMID: 22149093; PubMed Central PMCID: PMC3645308.
2: Murakami A. Chemoprevention with phytochemicals targeting inducible nitric oxide synthase. Forum Nutr. 2009;61:193-203. doi: 10.1159/000212751. Epub 2009 Apr 7. Review. PubMed PMID: 19367123.
3: Murakami A, Ohigashi H. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. Int J Cancer. 2007 Dec 1;121(11):2357-63. Review. PubMed PMID: 17893865.
4: Murakami A, Ohigashi H. Cancer-preventive anti-oxidants that attenuate free radical generation by inflammatory cells. Biol Chem. 2006 Apr;387(4):387-92. Review. PubMed PMID: 16606336.

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